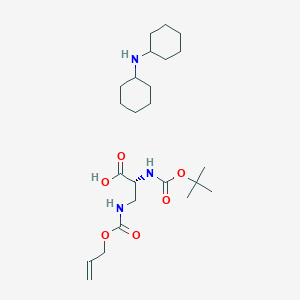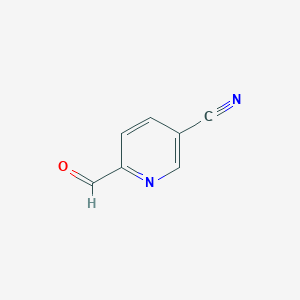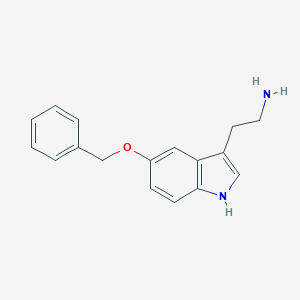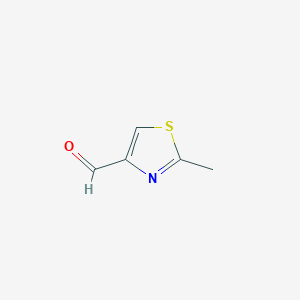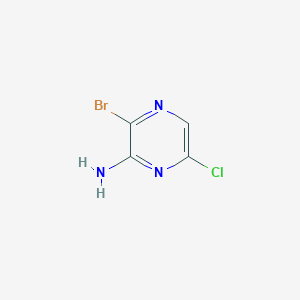
2-Formyl-4-(tributylstannyl)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Formyl-4-(tributylstannyl)thiazole is a chemical compound with the CAS Number: 231278-14-1 . It has a molecular weight of 403.2 and its Inchi Code is 1S/C4H3NOS.3C4H9.Sn/c6-3-4-5-1-2-7-4;31-3-4-2;/h2-3,7H;31,3-4H2,2H3 . . It is in liquid form .
Molecular Structure Analysis
The molecular structure of 2-Formyl-4-(tributylstannyl)thiazole is represented by the Inchi Code 1S/C4H3NOS.3C4H9.Sn/c6-3-4-5-1-2-7-4;31-3-4-2;/h2-3,7H;31,3-4H2,2H3 . This indicates that the compound consists of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), sulfur (S), and tin (Sn) atoms.Physical And Chemical Properties Analysis
2-Formyl-4-(tributylstannyl)thiazole is a liquid at room temperature . It has a molecular weight of 403.2 . .Scientific Research Applications
Organic Synthesis Methodologies
- Stille Cross-Coupling Reactions: A related compound, 2-Benzyloxymethyl-5-(tributylstannyl)tetrazole, serves as a reagent for the preparation of 5-aryl- and 5-heteroaryl-1H-tetrazoles via the Stille palladium-catalyzed cross-coupling reaction. This method highlights the utility of tributylstannyl moieties in facilitating cross-coupling reactions, offering a pathway to diverse heteroaromatic compounds with potential applications in drug discovery and materials science (Bookser, 2000).
Medicinal Chemistry
Anticancer and Antimicrobial Agents
Research has led to the synthesis of new compounds bearing the thiazole and thiazolidinone scaffolds, demonstrating significant anti-inflammatory and antimicrobial activities. These findings underscore the thiazole moiety's potential in developing new therapeutic agents. For instance, compounds incorporating thiazole and thiazolidinone have shown better anti-inflammatory activity than the reference drug Celecoxib, indicating the structural importance of thiazole in bioactive molecules (Khillare et al., 2014).
Antibacterial Activity
Another study focused on synthesizing new series of heterocyclic compounds containing the thiazole moiety, which exhibited promising antibacterial activity against various bacterial strains. This highlights thiazole derivatives' potential as scaffolds in antibiotic drug development (Abdel‐Galil et al., 2018).
Materials Science
- Semiconductors for Plastic Electronics: Thiazolo[5,4-d]thiazoles, compounds closely related to 2-Formyl-4-(tributylstannyl)thiazole, are highlighted as promising building blocks in the synthesis of semiconductors for organic electronics. Their electron-deficient nature and rigid planar structure facilitate efficient π–π overlap, crucial for high-performance organic semiconductors used in photovoltaics and other electronic applications (Bevk et al., 2013).
Corrosion Inhibition
- Corrosion Inhibitors for Metals: Thiazoles have been explored for their corrosion inhibition properties, particularly for protecting metals in acidic environments. For instance, compounds containing the thiazole moiety have demonstrated high efficiency as corrosion inhibitors for copper, suggesting potential industrial applications in metal preservation (Farahati et al., 2019).
Safety And Hazards
The safety information for 2-Formyl-4-(tributylstannyl)thiazole includes several hazard statements: H301, H302, H312, H315, H319, H332, H335, H410 . The precautionary statements include P261, P262, P264, P270, P273, P280 . The compound is labeled with the signal word “Danger” and the pictograms GHS06, GHS07, GHS09 .
properties
IUPAC Name |
4-tributylstannyl-1,3-thiazole-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2NOS.3C4H9.Sn/c6-3-4-5-1-2-7-4;3*1-3-4-2;/h2-3H;3*1,3-4H2,2H3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNXZUKRZWHDGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CSC(=N1)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NOSSn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90586025 |
Source


|
| Record name | 4-(Tributylstannyl)-1,3-thiazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90586025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-4-(tributylstannyl)thiazole | |
CAS RN |
231278-14-1 |
Source


|
| Record name | 4-(Tributylstannyl)-1,3-thiazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90586025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

